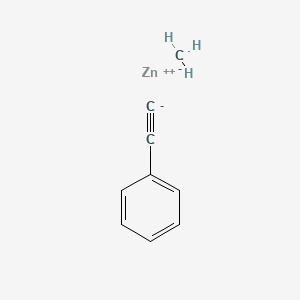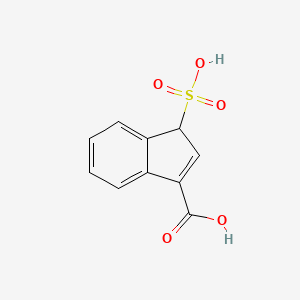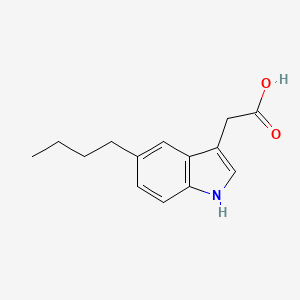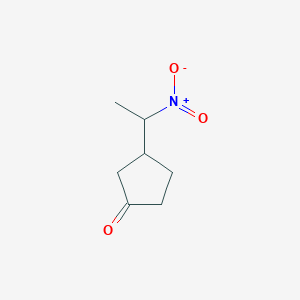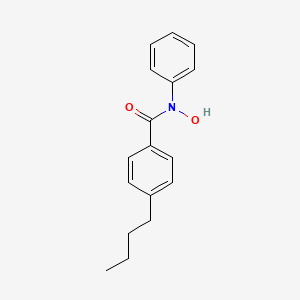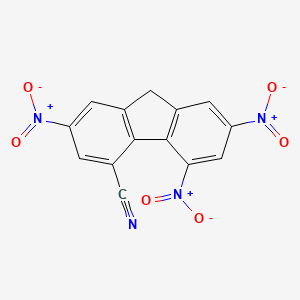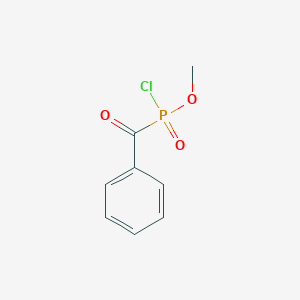
Methyl benzoylphosphonochloridate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl benzoylphosphonochloridate is an organophosphorus compound that has garnered attention in various fields of chemistry due to its unique reactivity and potential applications. This compound is characterized by the presence of a benzoyl group attached to a phosphonochloridate moiety, making it a versatile reagent in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl benzoylphosphonochloridate can be synthesized through the reaction of benzoyl chloride with methyl phosphonochloridate under controlled conditions. The reaction typically involves the use of a base, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure precise control over reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl benzoylphosphonochloridate undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding phosphonamidates and phosphonates.
Oxidation and Reduction Reactions: The compound can be involved in redox reactions, although specific conditions and reagents are required.
Common Reagents and Conditions:
Hydroxylamine: Used in the formation of oximes from ketones derived from this compound.
Sodium Iodide or Lithium Bromide: Employed in the demethylation of oximes to form monester monosalts.
Major Products Formed:
Methyl 2-cyanoethyl benzoylphosphonate: Formed through the reaction with 2-cyanoethanol.
Methyl p-nitrophenethyl benzoylphosphonate: Formed through the reaction with p-nitrophenethyl alcohol.
Applications De Recherche Scientifique
Methyl benzoylphosphonochloridate has found applications in various scientific research fields, including:
Mécanisme D'action
The mechanism by which methyl benzoylphosphonochloridate exerts its effects involves the formation of reactive intermediates that can interact with various molecular targets. The compound’s reactivity is primarily due to the presence of the phosphonochloridate group, which can undergo nucleophilic substitution reactions . These reactions often lead to the formation of stable phosphonate or phosphonamidate products, which can further interact with biological molecules or other chemical entities .
Comparaison Avec Des Composés Similaires
Methyl phosphonochloridate: Lacks the benzoyl group and has different reactivity patterns.
Benzoyl chloride: Does not contain the phosphonochloridate moiety and thus has different applications.
Uniqueness: Methyl benzoylphosphonochloridate is unique due to the combination of the benzoyl and phosphonochloridate groups, which imparts distinct reactivity and versatility in various chemical reactions. This makes it a valuable reagent in both academic research and industrial applications .
Propriétés
Numéro CAS |
134420-56-7 |
|---|---|
Formule moléculaire |
C8H8ClO3P |
Poids moléculaire |
218.57 g/mol |
Nom IUPAC |
[chloro(methoxy)phosphoryl]-phenylmethanone |
InChI |
InChI=1S/C8H8ClO3P/c1-12-13(9,11)8(10)7-5-3-2-4-6-7/h2-6H,1H3 |
Clé InChI |
DTOITFYTUJQHFU-UHFFFAOYSA-N |
SMILES canonique |
COP(=O)(C(=O)C1=CC=CC=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



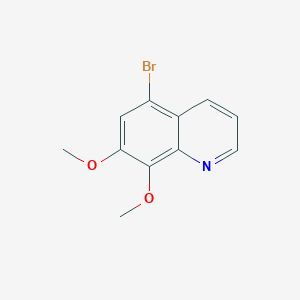
![3-Hydroxy-4-[(octadec-9-en-1-yl)oxy]-4-oxobutanoate](/img/structure/B14278968.png)
![1-[(Octadecyloxy)methyl]pyrene](/img/structure/B14278970.png)
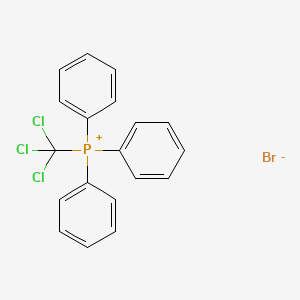
![2-[(E)-{3-[4-(Dimethylamino)phenyl]prop-2-en-1-ylidene}amino]phenol](/img/structure/B14279003.png)
